Brincidofovir - 444805-28-1

Brincidofovir

Catalog Number: EVT-261490
CAS Number: 444805-28-1
Molecular Formula: C27H52N3O7P
Molecular Weight: 561.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brincidofovir, chemically known as hexadecyloxypropyl-cidofovir, is a lipid conjugate of cidofovir. [] It acts as a broad-spectrum antiviral agent, exhibiting activity against double-stranded DNA viruses. [] Its primary role in scientific research lies in its potential as a therapeutic agent against various viral infections, particularly those caused by dsDNA viruses. []

Cidofovir

Compound Description: Cidofovir is a broad-spectrum antiviral medication used to treat cytomegalovirus (CMV) retinitis in patients with AIDS. It is an acyclic nucleoside phosphonate analog of cytidine monophosphate. [] Cidofovir is phosphorylated intracellularly to its active metabolite, cidofovir diphosphate, which inhibits viral DNA polymerase, thereby halting viral DNA synthesis. [] While effective against a range of DNA viruses, cidofovir suffers from poor cellular uptake and potential nephrotoxicity. [, ]

Relevance: Cidofovir is the parent compound of brincidofovir. [, ] Brincidofovir is a lipid conjugate of cidofovir, designed to improve its pharmacological properties. [, ] The addition of a lipid moiety to cidofovir in brincidofovir enhances oral bioavailability, increases intracellular concentrations of the active drug, and reduces plasma concentrations of cidofovir, thus minimizing nephrotoxicity. [, , , , ]

Cidofovir Diphosphate

Compound Description: Cidofovir diphosphate is the active metabolite of both cidofovir and brincidofovir. [, , ] It acts as a potent inhibitor of viral DNA polymerases, including that of adenovirus 5 (AdV5). [] Cidofovir diphosphate exhibits a dual mechanism of action against AdV5: it acts as a non-obligate chain terminator, meaning that AdV5 polymerase can extend the DNA chain after incorporation of cidofovir diphosphate, although less efficiently, and it directly inhibits AdV5 polymerase activity at higher concentrations. []

Relevance: Brincidofovir is metabolized intracellularly to cidofovir diphosphate, which is the active antiviral compound responsible for its therapeutic effects. [, , , ] Understanding the mechanism of action of cidofovir diphosphate against AdV5 helps elucidate the antiviral activity of brincidofovir. []

Tecovirimat

Compound Description: Tecovirimat, also known as TPOXX, is an antiviral drug specifically targeting orthopoxviruses. [, ] It inhibits the formation of the extracellular enveloped virus, which is essential for cell-to-cell transmission of orthopoxviruses, by targeting the viral protein VP37. [, , ] Tecovirimat is approved by the U.S. Food and Drug Administration (FDA) for the treatment of smallpox. [, , ]

Acyclovir

Compound Description: Acyclovir (ACV) is a synthetic nucleoside analogue with potent antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). [] It is commonly used for prophylaxis and treatment of HSV and VZV infections, particularly in immunocompromised patients. []

Mycophenolic Acid

Compound Description: Mycophenolic acid (MPA) is an immunosuppressant drug that inhibits inosine monophosphate dehydrogenase (IMPDH). [] IMPDH is the rate-limiting enzyme in the de novo pathway of guanosine nucleotide biosynthesis. [] By inhibiting IMPDH, MPA suppresses the proliferation of T and B lymphocytes. []

Relevance: MPA has shown antiviral activity against monkeypox virus (MPXV) by interfering with viral DNA replication. [] This finding suggests that IMPDH, a target of MPA, plays a crucial role in MPXV replication. [] Similar to brincidofovir, MPA targets a viral metabolic pathway, albeit a different one. [] This research highlights potential alternative targets for developing novel antivirals against MPXV. []

Source and Classification

Brincidofovir is derived from cidofovir, which itself is an acyclic nucleotide analogue that inhibits viral DNA polymerase. It falls under the category of orthopoxvirus nucleotide analog DNA polymerase inhibitors. The compound was approved by the U.S. Food and Drug Administration in June 2021 for use in treating smallpox in both adults and pediatric patients .

Synthesis Analysis

The synthesis of brincidofovir involves several key steps:

  1. Lipid Conjugation: The process begins with the conjugation of cidofovir to a lipid moiety, specifically hexadecyloxypropyl, which facilitates cellular uptake through endogenous lipid pathways.
  2. Hydrolysis: Once inside the target cells, the phosphodiester bond in brincidofovir undergoes hydrolysis, releasing cidofovir.
  3. Phosphorylation: The released cidofovir is subsequently phosphorylated to form cidofovir diphosphate, which is the active antiviral agent .

The specific conditions for these reactions typically involve standard organic synthesis techniques, including solvent choice (often dimethyl sulfoxide or acetonitrile), temperature control, and reaction time optimization to maximize yield and purity.

Molecular Structure Analysis

Brincidofovir's molecular structure consists of a cidofovir backbone linked to a hexadecyloxypropyl side chain. This structure allows it to mimic endogenous lipids, facilitating its entry into infected cells. The presence of the lipid side chain significantly enhances its oral bioavailability compared to cidofovir alone.

Structural Data

  • Chemical Formula: C27H52N3O7PC_{27}H_{52}N_{3}O_{7}P
  • Molar Mass: 561.701 g/mol
  • 3D Structure: Available in various databases such as PubChem and DrugBank, showcasing its spatial configuration and functional groups .
Chemical Reactions Analysis

Brincidofovir undergoes several key chemical reactions:

  1. Hydrolysis: Upon entering infected cells, brincidofovir is hydrolyzed to release cidofovir.
  2. Phosphorylation: Cidofovir is then phosphorylated by cellular kinases to form cidofovir diphosphate.
  3. Inhibition of Viral DNA Synthesis: The active metabolite, cidofovir diphosphate, competes with deoxycytidine triphosphate for incorporation into viral DNA during replication .

These reactions are crucial for its antiviral activity against orthopoxviruses.

Mechanism of Action

Brincidofovir functions as an antiviral agent by inhibiting DNA synthesis in viruses such as variola virus (the causative agent of smallpox). Its mechanism involves:

  1. Cellular Uptake: The lipid component allows brincidofovir to enter cells via lipid uptake pathways.
  2. Release of Active Metabolite: Inside the cell, the drug is converted into cidofovir through hydrolysis.
  3. Inhibition of DNA Polymerase: Cidofovir diphosphate inhibits viral DNA polymerase-mediated synthesis by incorporating itself into the growing viral DNA chain and terminating further elongation .

This dual mechanism—competitive inhibition and chain termination—effectively reduces viral replication.

Physical and Chemical Properties Analysis

Brincidofovir exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in water due to its lipid conjugation.
  • Stability: The compound is stable under normal storage conditions but should be protected from light.
  • Bioavailability: Oral bioavailability ranges from 13% to 17%, depending on formulation (tablet vs suspension) .
  • Protein Binding: Brincidofovir binds extensively (>99%) to plasma proteins .

These properties influence its pharmacokinetics and therapeutic efficacy.

Applications

Brincidofovir has significant applications in medicine:

Properties

CAS Number

444805-28-1

Product Name

Brincidofovir

IUPAC Name

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid

Molecular Formula

C27H52N3O7P

Molecular Weight

561.7 g/mol

InChI

InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)/t25-/m0/s1

InChI Key

WXJFKKQWPMNTIM-VWLOTQADSA-N

SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O

Solubility

Practically insoluble

Synonyms

incidofovir
cidofovir hexadecyloxypropyl ester
CMX 001
CMX-001
CMX001
HDP-CDV

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O

Isomeric SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.